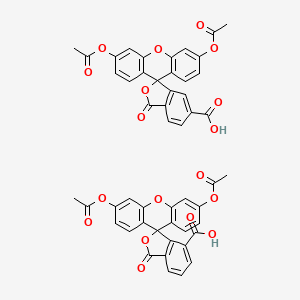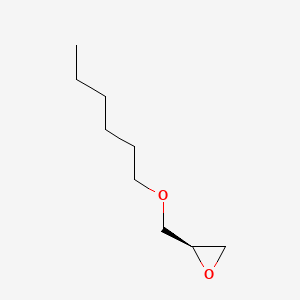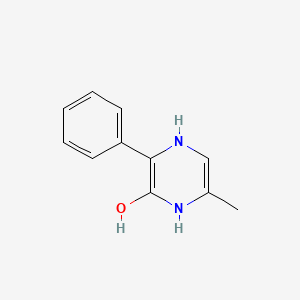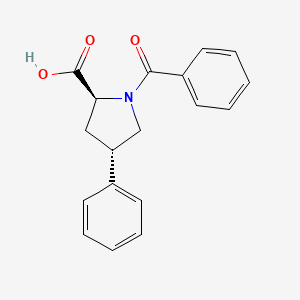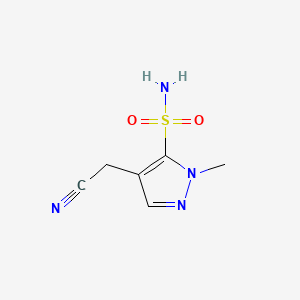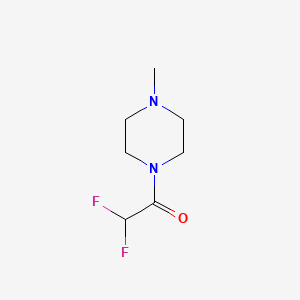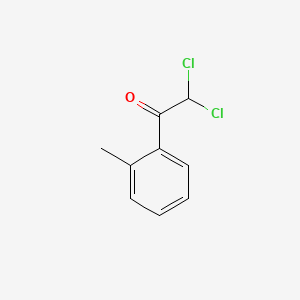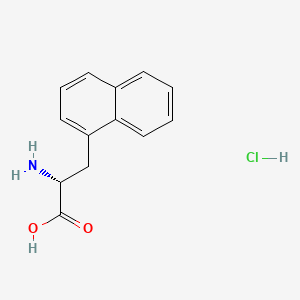![molecular formula C9H11NO4 B571332 DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] CAS No. 118118-98-2](/img/new.no-structure.jpg)
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is significant in biochemical research due to its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . The radiolabeled carbon-14 isotope allows for tracking and studying metabolic pathways and enzyme activities in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] typically involves the incorporation of the carbon-14 isotope into the alanine moiety of the DOPA molecule. One common method is the asymmetric hydrogenation of a suitable precursor, such as a protected form of 3,4-dihydroxyphenylacetone, in the presence of a chiral catalyst . The reaction conditions often include a pH of 8.0, a temperature of 40°C, and the use of specific reagents like CuSO4 and ascorbic acid to enhance the yield .
Industrial Production Methods
Industrial production of DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] can involve biotechnological approaches, such as microbial fermentation using genetically engineered microorganisms that express tyrosinase or tyrosine phenol-lyase . These methods offer advantages in terms of enantioselectivity and yield, making them suitable for large-scale production.
化学反应分析
Types of Reactions
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of melanin and other oxidative products.
Reduction: The compound can be reduced to form derivatives with altered biological activity.
Substitution: Substitution reactions can modify the phenolic hydroxyl groups, leading to the formation of ethers and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction efficiency.
Major Products
The major products formed from these reactions include dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters in the human body .
科学研究应用
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] has a wide range of scientific research applications:
作用机制
The mechanism of action of DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] involves its conversion to dopamine through the action of the enzyme DOPA decarboxylase . Dopamine then acts on various receptors in the central nervous system, influencing motor control, mood, and other physiological functions . The radiolabeled carbon-14 allows researchers to trace the metabolic pathways and study the distribution and effects of the compound in vivo .
相似化合物的比较
Similar Compounds
L-DOPA: The natural isomer of DOPA, widely used in the treatment of Parkinson’s disease.
α-Methyldopa: A derivative used as an antihypertensive agent.
3,4-Dihydroxyphenylserine: Another derivative with similar biochemical properties.
Uniqueness
DIHYDROXYPHENYLALANINE, DL-3,4-[ALANINE-1-14C] is unique due to its radiolabeled carbon-14 isotope, which allows for detailed tracking and analysis of metabolic processes . This feature makes it particularly valuable in research settings where precise measurement and observation of biochemical pathways are required.
属性
CAS 编号 |
118118-98-2 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
199.182 |
IUPAC 名称 |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+2 |
InChI 键 |
WTDRDQBEARUVNC-VNPJKRNCSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B571250.png)
